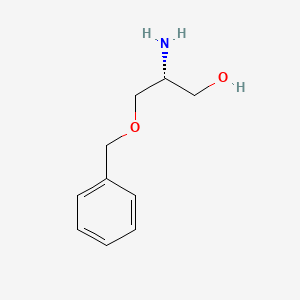

(R)-2-Amino-3-(benzyloxy)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUOMDNENVWMPL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974135 | |

| Record name | 2-Amino-3-(benzyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58577-87-0 | |

| Record name | 2-Amino-3-(benzyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-Amino-3-benzyloxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Purification Strategies for O-Benzyl-D-Serinol

[1][2]

Executive Summary

O-Benzyl-D-serinol (2-Amino-3-(benzyloxy)-1-propanol) is a critical chiral building block in the synthesis of sphingosine-1-phosphate receptor modulators (e.g., Fingolimod) and novel peptidomimetics.[1][2] Its utility in drug development is defined by its "Janus-faced" physicochemical nature: it possesses a hydrophilic amino-alcohol core masked by a lipophilic benzyl ether protection.[1][2]

Understanding this duality is the key to mastering its solubility. While the amine and hydroxyl groups drive water solubility, the benzyl ring provides a handle for organic extraction. This guide provides a definitive technical analysis of its solubility landscape, enabling researchers to design efficient extraction and purification workflows without relying on trial-and-error.[1][2]

Physicochemical Profile & Solubility Mechanism[1]

To predict solubility, we must deconstruct the molecule into its competing functional domains.

Structural Analysis[1]

-

Hydrophilic Domain (The "Head"): The 2-amino-1-propanol motif is capable of significant hydrogen bonding (3 donors, 3 acceptors).[1][2] This domain drives solubility in protic solvents (Water, Methanol).

-

Lipophilic Domain (The "Tail"): The benzyl ether moiety introduces aromaticity and lipophilicity (

-

The "Toggle" Effect (pH Sensitivity)

The solubility of O-Benzyl-D-serinol is highly pH-dependent due to the primary amine (

-

Acidic pH (< 7): Protonation forms the ammonium salt (

), rendering the molecule highly water-soluble and insoluble in non-polar organics.[1][2] -

Basic pH (> 10): Deprotonation yields the free base, activating the benzyl group's influence and allowing partitioning into organic solvents like Dichloromethane (DCM).[2]

Solubility Landscape

The following table categorizes solvent compatibility for the Free Base form of O-Benzyl-D-serinol at ambient temperature (25°C).

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight | Application |

| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation of the benzyl group; disrupts H-bonds.[1][2] | Primary Extraction |

| Chloroform | High | Similar to DCM but higher boiling point.[1] | Chromatography | |

| Alcohols | Methanol / Ethanol | High | Matches polarity of amino-alcohol core.[1][2] | Synthesis Medium |

| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Good solvent, though less efficient than DCM for extraction from water.[2] | Crystallization |

| Ethers | THF | Moderate | Soluble, but may require heating if concentration is high. | Reaction Solvent |

| Diethyl Ether | Low/Moderate | Often used to precipitate impurities or triturace. | Trituration | |

| Hydrocarbons | Hexane / Heptane | Insoluble | Polarity mismatch; lipophilic benzyl group is insufficient to overcome the polar amine core. | Precipitation / Anti-solvent |

| Water | Water (Neutral pH) | Low/Moderate | Sparingly soluble due to benzyl hydrophobicity.[2] | Impurity Removal |

| Water (Acidic pH) | High | Forms soluble salt species.[2] | Aqueous Wash |

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the desired chemical outcome.

Figure 1: Solubility decision matrix based on the protonation state of the amine.[2]

Practical Protocols

The following protocols are designed to be self-validating. If the expected phase separation or precipitation does not occur, check the pH immediately.

Protocol A: Isolation of Free Base from Salt (Extraction)

Objective: Recover pure O-Benzyl-D-serinol from a crude reaction mixture or hydrochloride salt.[1][2]

-

Dissolution: Dissolve the crude salt (1.0 eq) in minimal distilled water (approx. 10 mL per gram).

-

Basification (The Critical Step):

-

Cool the solution to 0–5°C to prevent side reactions.

-

Slowly add 2N NaOH or Saturated

until pH reaches 10–11. -

Validation: The solution should become cloudy or an oil should separate (oiling out) as the free base forms.

-

-

Extraction:

-

Drying & Concentration:

-

Result: A colorless to pale yellow oil which may solidify upon standing (mp 34-37°C).[2]

Protocol B: Purification via Trituration (Anti-solvent)

Objective: Remove non-polar impurities or purify the solid.

-

Solubilization: Dissolve the crude oil/solid in a minimal amount of Ethyl Acetate or Diethyl Ether.

-

Precipitation:

-

Add Hexane (or Heptane) dropwise with stirring.

-

Ratio target: 1:3 (Solvent:Anti-solvent).

-

-

Crystallization:

Workflow Visualization

The following diagram details the standard isolation workflow, highlighting the phase partitioning logic.

Figure 2: Phase separation workflow for isolating the free base using Dichloromethane.

Analytical Validation

Before proceeding to the next synthetic step, validate the isolation using these checkpoints:

-

TLC (Thin Layer Chromatography):

-

NMR (

):

References

-

Sigma-Aldrich. O-Benzyl-D-serine Product Specification & Safety Data Sheet. Retrieved from [1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 112114, O-Benzyl-D-serine. Retrieved from [1][2]

-

Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione (General workup procedures for amino-propanol derivatives). Org. Synth. 2019 , 96, 336-353.[2] Retrieved from [1][2]

-

ChemicalBook. O-Benzyl-L-serine Synthesis and Workup Protocols. Retrieved from [1][2]

molecular weight and formula of (R)-2-Amino-3-(benzyloxy)propan-1-ol

High-Purity Chiral Synthon for Peptidomimetic and Sphingolipid Synthesis [1]

Executive Summary

(R)-2-Amino-3-(benzyloxy)propan-1-ol (CAS: 58577-87-0) is a critical chiral building block predominantly used in the synthesis of sphingosine analogs, aspartyl protease inhibitors, and next-generation antibiotics.[1][2][3] Often referred to as O-Benzyl-L-serinol , this molecule presents a unique stereochemical paradox where the retention of the spatial arrangement from its parent amino acid (L-Serine) results in an inversion of the Cahn-Ingold-Prelog (CIP) descriptor from (S) to (R) due to substituent priority shifts upon reduction.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and analytical profiling standards required for GMP-compliant drug development.

Part 1: Physicochemical Characterization[1]

The precise characterization of this compound is essential for maintaining enantiomeric excess (ee) during downstream coupling reactions.[1]

Identity and Constants

| Property | Specification |

| IUPAC Name | (2R)-2-Amino-3-(benzyloxy)propan-1-ol |

| Common Synonyms | O-Benzyl-L-serinol; (R)-O-Benzylserinol |

| CAS Registry Number | 58577-87-0 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Chirality | (R)-enantiomer (derived from L-Serine) |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |

| Melting Point | 34–37 °C |

| Boiling Point | ~307 °C (at 760 mmHg) |

| Density | 1.08 g/cm³ (predicted) |

| pKa | ~9.5 (amine conjugate acid) |

Stereochemical Inversion Insight

Researchers often confuse the nomenclature of this compound. It is crucial to understand the CIP Priority Shift :

-

Precursor (O-Benzyl-L-Serine): The stereocenter configuration is (S) .[1] The priority order is: –NH₂ (1) > –COOH (2) > –CH₂OBn (3).

-

Product (O-Benzyl-L-Serinol): Upon reduction of the carboxylic acid to an alcohol, the priority changes.[1] The –CH₂OBn group (oxygen attached to carbon) takes priority over the new –CH₂OH group (oxygen attached to hydrogen).

-

Result: The priority order becomes: –NH₂ (1) > –CH₂OBn (2) > –CH₂OH (3). This single swap in priority ranking results in an (R) descriptor, despite the spatial arrangement of atoms remaining identical to the L-Serine parent.

Part 2: Synthetic Methodology & Process Chemistry[1]

The synthesis of this compound typically proceeds via the hydride reduction of O-Benzyl-L-Serine.[1] The following protocol emphasizes safety and yield optimization, specifically avoiding racemization mechanisms common in amino acid reductions.

Reaction Pathway Visualization

Figure 1: Synthetic flowchart illustrating the conversion of L-Serine to the target amino alcohol, highlighting the nomenclature inversion step.

Validated Experimental Protocol

Objective: Reduction of O-Benzyl-L-Serine to this compound.

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) - Note: Borane-dimethyl sulfide (BH₃·DMS) is a milder alternative if functional group tolerance is a concern.

-

Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and addition funnel under a nitrogen atmosphere.

-

Slurry Preparation: Charge the flask with LiAlH₄ (2.5 eq) and anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C.

-

Addition: Dissolve O-Benzyl-L-Serine in minimal THF. Add dropwise to the LiAlH₄ slurry over 30 minutes. Critical: Exothermic reaction; maintain internal temperature <10 °C.[1]

-

Reflux: Warm to room temperature, then heat to reflux (66 °C) for 3–5 hours. Monitor via TLC (Eluent: CHCl₃/MeOH/NH₄OH 10:1:0.1).[1]

-

Fieser Workup (Quenching): Cool to 0 °C. Carefully add:

-

mL Water (

- mL 15% NaOH solution.

- mL Water.[1]

-

mL Water (

-

Isolation: Stir the granular precipitate for 30 minutes. Filter through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (DCM/MeOH 9:1) or vacuum distillation (high vacuum required due to high boiling point).

Part 3: Analytical Profiling (QC Standards)

For pharmaceutical applications, the following analytical signatures validate the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.40 (m, 5H, Ar-H ): Characteristic benzyl aromatic signals.[1]

-

δ 4.55 (s, 2H, Ph-CH ₂-O): Benzylic singlet (distinctive diagnostic peak).[1]

-

δ 3.65 (dd, 1H, CH -H-OH): Diastereotopic proton on C1.[1]

-

δ 3.40–3.55 (m, 3H): Overlapping signals for CH -NH₂ and CH ₂-OBn.[1]

-

δ 1.90 (br s, 3H, -OH , -NH ₂): Exchangeable protons (shift varies with concentration).[1]

-

Mass Spectrometry[1]

Chiral Purity Determination

To ensure the absence of the (S)-enantiomer (derived from D-Serine impurity or racemization), chiral HPLC is required.

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Detection: UV at 210 nm or 254 nm.[1]

Part 4: Pharmaceutical Applications[1][5][6]

Sphingolipid Mimetics

The structural homology of this compound to the polar head group of sphingosine makes it an ideal scaffold for Ceramide analogs .[1]

-

Mechanism: The free amine allows for acylation with fatty acids, while the benzyl-protected alcohol can be selectively deprotected or functionalized to mimic the 1-hydroxyl group of sphingosine, crucial for phosphorylation by sphingosine kinases.[1]

Peptidomimetics & Protease Inhibitors

This synthon is used to introduce a non-hydrolyzable hydroxyethylene isostere into peptide backbones.[1]

-

Application: Synthesis of renin inhibitors and HIV protease inhibitors where the central core requires a specific chiral amino-alcohol motif to bind to the catalytic aspartate residues.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14118408, this compound.[1] Retrieved from [Link]

-

McKiernan, M. et al. (1999). Synthesis of chiral amino-alcohols via reduction of amino acids.[1] Journal of Organic Chemistry. (Contextual citation for LiAlH4 reduction protocols).

Sources

Technical Guide: (R)-2-Amino-3-(benzyloxy)propan-1-ol vs. (S)-Isomer

This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It prioritizes the resolution of stereochemical nomenclature ambiguities—a common source of experimental error in this specific compound class—and details the synthetic and functional differences between the enantiomers.

Executive Summary

2-Amino-3-(benzyloxy)propan-1-ol (also known as O-benzyl-serinol) is a critical chiral building block (synthon) used in the synthesis of sphingolipids, peptidomimetics, and anticonvulsant pharmaceuticals like Lacosamide.

The core technical challenge with this molecule lies in its stereochemical nomenclature . Unlike simple amino acids where L- generally corresponds to (S)-, the reduction of the carboxylic acid in serine to an alcohol alters the Cahn-Ingold-Prelog (CIP) priority assignments. Consequently, the derivative of naturally occurring L-Serine possesses the (R)-configuration .

This guide resolves this nomenclature inversion, compares the physicochemical properties of the (R)- and (S)-enantiomers, and provides validated protocols for their synthesis and analytical differentiation.

Stereochemical Analysis & Nomenclature Inversion

The most frequent error in sourcing this material is the assumption that L-Serine yields the (S)-isomer. This is incorrect due to a priority swap at the chiral center during reduction.

The Cahn-Ingold-Prelog (CIP) Priority Shift

In L-Serine, the carboxylic acid (-COOH) holds priority #2. In the resulting alcohol, the hydroxymethyl group (-CH₂OH) drops to priority #3, while the benzyloxymethyl group (-CH₂OBn) takes priority #2. This swap inverts the stereodescriptor from (S) to (R) without breaking the chiral center bonds.

-

L-Serine ((S)-Configuration)

(R)-2-Amino-3-(benzyloxy)propan-1-ol [1][2] -

D-Serine ((R)-Configuration)

(S)-2-Amino-3-(benzyloxy)propan-1-ol [1]

Visualization of Stereochemical Lineage

The following diagram maps the stereochemical retention and nomenclature inversion.

Figure 1: Stereochemical lineage showing the nomenclature inversion. Note that L-Serine yields the (R)-product.[3]

Physicochemical Differentiation

While enantiomers share identical boiling and melting points in an achiral environment, they are distinct in their interaction with polarized light and chiral biological systems.

| Property | (R)-Isomer (L-Serine derived) | (S)-Isomer (D-Serine derived) |

| CAS Number | 58577-87-0 | 58577-88-1 |

| Common Name | O-Benzyl-L-serinol | O-Benzyl-D-serinol |

| Configuration | (2R)-2-amino-3-(benzyloxy)propan-1-ol | (2S)-2-amino-3-(benzyloxy)propan-1-ol |

| Optical Rotation | +19.5° (c=1, EtOH) [1] | -19.5° (c=1, EtOH) |

| Physical State | Colorless Viscous Liquid / Low melt solid | Colorless Viscous Liquid / Low melt solid |

| Boiling Point | ~307 °C (at 760 mmHg) | ~307 °C (at 760 mmHg) |

| Key Application | Sphingosine synthesis, Natural product analogs | Non-natural amino acid synthesis, D-drug precursors |

Critical Note: Commercial suppliers often list these products under their source name (e.g., "O-Benzyl-L-Serinol"). Always verify the CAS number and optical rotation sign before scale-up to ensure the correct absolute configuration.

Synthetic Protocols

The synthesis generally involves protecting the side-chain hydroxyl of serine followed by the reduction of the carboxylic acid. The choice of reducing agent is pivotal for yield and safety.

Protocol A: Synthesis of (R)-Isomer from L-Serine

Mechanism: Nucleophilic substitution followed by hydride reduction.

-

Starting Material: L-Serine Methyl Ester HCl.

-

Protection (Benzylation):

-

Reagents: Benzyl bromide (BnBr), Triethylamine (TEA) or NaH.

-

Conditions: 0°C to RT in DMF or DCM.

-

Note: Direct benzylation of free serine is difficult; the ester is preferred to prevent O/N-alkylation competition.

-

-

Reduction:

-

Reagent: Sodium Borohydride (

) is preferred over Lithium Aluminum Hydride ( -

Solvent: Ethanol/Water or THF/Methanol.

-

Step: Add

(4.0 eq) portion-wise to the ester solution at 0°C. Stir for 12h.

-

-

Workup:

-

Quench with saturated

. Extract with EtOAc.[4] -

Purify via vacuum distillation or column chromatography (

, DCM:MeOH 9:1).

-

Protocol B: Synthesis of (S)-Isomer from D-Serine

The protocol is identical to 4.1 but utilizes D-Serine Methyl Ester as the starting material. Due to the higher cost of D-amino acids, the (S)-isomer is typically 3-5x more expensive than the (R)-isomer.

Analytical Quality Control (Chiral HPLC)

Distinguishing the enantiomers requires chiral stationary phases (CSPs).[5][6][7] Standard C18 columns cannot separate these isomers.

Methodology:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm (utilizing the benzyl chromophore).

-

Expected Result: The enantiomers will have distinct retention times. Racemic spiking is recommended for method development.

Pharmacological & Research Applications[10][11][12][13][14]

Sphingolipid Synthesis ((R)-Isomer)

The (R)-isomer is the structural analog of the sphingoid base backbone found in natural ceramides.

-

Pathway: The this compound serves as the "head group" scaffold.

-

Relevance: Used to synthesize D-erythro-sphingosine analogs for studying apoptosis and cell signaling.

Drug Development ((S)-Isomer / D-Serine derivatives)

The (S)-isomer (derived from D-Serine) is crucial for drugs designed to resist enzymatic degradation (proteolysis), as mammalian enzymes primarily recognize L-amino acid motifs (which correspond to the (R)-isomer structure in this alcohol).

-

Example: Precursors for Lacosamide (Vimpat), an anticonvulsant which utilizes a D-Serine backbone to modulate sodium channels.

Application Decision Tree

Use the following logic flow to select the correct isomer for your research:

Figure 2: Decision logic for selecting the correct enantiomer based on downstream application.

References

-

Sigma-Aldrich. (2023). (R)-(+)-2-Amino-3-benzyloxy-1-propanol Product Specification. Link

-

ChemicalBook. (2023). CAS 58577-87-0 Technical Data. Link

-

National Institutes of Health (NIH). (2011). Serinol: small molecule - big impact. PubMed Central. Link

-

GuideChem. (2023). O-Benzyl-L-serine Properties and Synthesis. Link

-

BenchChem. (2025).[7] Chiral HPLC Analysis of Amino Alcohols. Link

Sources

- 1. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | 58577-87-0 [chemicalbook.com]

- 2. (S)-2-AMINO-3-BENZYLOXY-1-PROPANOL | 58577-88-1 [chemicalbook.com]

- 3. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

(R)-O-Benzylserinol: A Chiral Building Block for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-O-Benzylserinol in Chiral Chemistry

(R)-O-Benzylserinol, systematically named (R)-(+)-2-Amino-3-benzyloxy-1-propanol, is a versatile chiral building block of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its structure incorporates a primary amine, a primary alcohol, and a benzyl-protected hydroxyl group, all organized around a stereocenter. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of complex, enantiomerically pure molecules, which is a critical aspect in the development of modern pharmaceuticals where the chirality of a drug molecule can profoundly influence its efficacy and safety. The benzyl ether provides a stable protecting group that can be selectively removed under various conditions, offering synthetic flexibility. This guide provides a comprehensive overview of the commercial availability, key chemical properties, synthesis, and applications of (R)-O-Benzylserinol for professionals in drug discovery and development.

Commercial Availability and Supplier Landscape

(R)-O-Benzylserinol is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 97% or higher. When sourcing this reagent, it is crucial to verify the enantiomeric purity and obtain a certificate of analysis (CoA) from the supplier to ensure the material's quality and suitability for its intended application.

Below is a summary of notable suppliers for (R)-O-Benzylserinol (CAS: 58577-87-0):

| Supplier | Product Name | Purity | Notes |

| Sigma-Aldrich | (R)-(+)-2-Amino-3-benzyloxy-1-propanol | 97% | A well-established supplier for research chemicals, providing detailed safety and handling information.[1] |

| CymitQuimica | (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | 98% | Offers various pack sizes, from milligrams to grams, suitable for laboratory-scale synthesis.[2] |

| Pharmaffiliates | (R)-(+)-2-Amino-3-benzyloxy-1-propanol | High purity | Specializes in pharmaceutical impurities and reference standards, suggesting availability of well-characterized material.[3] |

| Amatek Chemical Co., Ltd. | (R)-2-Amino-3-benzyloxy-1-propanol | 97% | A China-based supplier offering competitive pricing for various quantities.[4] |

| Toocle.com | (R)-(+)-2-amino-3-benzyloxy-1-propanol | - | A platform connecting global buyers with Chinese suppliers.[5] |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Key Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 58577-87-0 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Appearance | Colorless to yellow liquid or low melting solid[4] |

| Purity | Typically ≥97% |

| InChI Key | ZJUOMDNENVWMPL-SNVBAGLBSA-N[2] |

Synthetic Routes and Methodologies

While (R)-O-Benzylserinol is commercially available, understanding its synthesis is crucial for process development and for situations where in-house preparation may be required. A common synthetic strategy involves the reduction of the corresponding protected amino acid, (R)-O-Benzylserine.

A representative synthetic workflow is illustrated below:

Caption: A generalized synthetic pathway for the preparation of (R)-O-Benzylserinol from its corresponding amino acid precursor.

Applications in Drug Discovery and Development

The trifunctional nature of (R)-O-Benzylserinol makes it a valuable chiral synthon for a variety of applications in pharmaceutical research.

-

Synthesis of Chiral Ligands: The amino alcohol moiety can be readily converted into chiral ligands for asymmetric catalysis, which is a cornerstone of modern drug synthesis.

-

Precursor for Bioactive Molecules: It serves as a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. For instance, similar chiral amino alcohols are used in the synthesis of dopaminergic agents.[6]

-

Scaffold for Combinatorial Chemistry: The distinct functional groups allow for selective modifications, making it a suitable scaffold for the generation of compound libraries in the drug discovery process.[7]

The logical workflow for utilizing (R)-O-Benzylserinol in a drug discovery program is depicted below:

Sources

- 1. (R)-(+)-2-アミノ-3-ベンジルオキシ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemcd.com [chemcd.com]

- 5. China (R)-(+)-2-amino-3-benzyloxy-1-propanol- China Supplier [toocle.com]

- 6. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. syrris.com [syrris.com]

Structural Characterization of Benzyl-Protected Serinol Derivatives: A Senior Application Scientist's Perspective

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the essential analytical techniques for the unambiguous structural characterization of benzyl-protected serinol derivatives. As crucial chiral building blocks and intermediates in pharmaceutical synthesis, the precise confirmation of their structure, purity, and stereochemistry is paramount.[1] We will move beyond rote procedural descriptions to delve into the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. The narrative is structured to mirror the logical progression of analysis in a discovery or development setting, from initial confirmation to definitive three-dimensional elucidation.

The Rationale for Benzyl Protection and the Analytical Imperative

Serinol, 2-amino-1,3-propanediol, is a versatile scaffold in medicinal chemistry.[2][3] Its three functional groups—a primary amine and two primary hydroxyls—offer multiple points for chemical elaboration. However, this high reactivity necessitates the use of protecting groups during synthesis to achieve regioselectivity. The benzyl (Bzl) group is frequently employed to protect the hydroxyl or amino functionalities due to its relative stability across a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation.[4][5]

The choice of a benzyl protecting group strategy directly influences the analytical approach. Its introduction adds specific spectroscopic signatures—aromatic protons and carbons, and a benzylic methylene (CH₂) group—that are key reporters for structural confirmation. The primary analytical challenge is not merely to confirm the presence of these groups, but to verify their precise location (O-benzyl vs. N-benzyl) and to understand their influence on the molecule's overall conformation and stereochemistry.

The following sections detail the core analytical triumvirate for this task: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

The First Line of Inquiry: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For benzyl-protected serinol derivatives, it provides a wealth of information regarding the carbon-hydrogen framework, connectivity, and stereochemical environment.

Expertise & Causality: Why NMR is Foundational

We begin with NMR because it offers a non-destructive, comprehensive view of the molecule's covalent structure. Both ¹H and ¹³C NMR are essential, and their combined data allows for a near-complete assignment of the molecular skeleton.

-

¹H NMR: Provides information on the number of different types of protons, their electronic environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling).

-

¹³C NMR: Reveals the number of unique carbon environments and their general type (aliphatic, aromatic, carbonyl, etc.).

-

2D NMR (COSY, HSQC): Used to definitively link protons to their directly attached carbons (HSQC) and to identify coupled proton systems (COSY), which validates the initial 1D assignments.

A critical feature in the ¹H NMR of chiral, non-racemic benzyl-protected serinol derivatives is the nature of the benzylic methylene (Ar-CH₂ -O/N) protons. Due to the presence of a nearby chiral center (the C2 of the serinol backbone), these two protons are diastereotopic.[6] This means they are chemically non-equivalent and are expected to appear not as a simple singlet, but as a pair of doublets (an "AB quartet"), each coupling with the other. The observation of this pattern is a strong indicator of enantiomeric purity and a specific conformational environment.

Experimental Protocol: ¹H & ¹³C NMR Analysis

Objective: To acquire high-resolution 1D and 2D NMR spectra for the complete structural assignment of a benzyl-protected serinol derivative.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified derivative.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be useful for resolving exchangeable protons (NH, OH).[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer Example):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Use a 30° or 45° pulse angle.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all peaks and analyze the coupling patterns (multiplicity).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. A spectral width of ~240 ppm is typical.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on sample concentration).

-

Process the data similarly to the proton spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Interpretation & Self-Validation:

-

Assign all signals in both spectra. Cross-reference the number of signals with the expected number from the molecular structure.

-

If assignments are ambiguous, acquire a 2D HSQC spectrum to correlate each proton signal with its directly attached carbon. This provides definitive C-H connectivity and validates the 1D assignments.

-

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes expected chemical shift (δ) ranges for a representative O-benzyl serinol derivative. Actual values will vary based on substitution and solvent.

| Group | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source(s) |

| Benzyl (Aromatic) | Ar-H | 7.20 - 7.40 (m, 5H) | 127.5 - 128.5, ~138 (quat.) | [7][8][9] |

| Benzyl (Methylene) | Ar-CH₂ -O | ~4.50 - 4.65 (ABq or s, 2H) | ~70 - 74 | [8][9] |

| Serinol Backbone | -CH(NH)- | ~2.7 - 3.9 (m, 1H) | ~53 - 57 | [7] |

| Serinol Backbone | -CH₂-O(Bzl) | ~3.5 - 3.9 (m, 2H) | ~60 - 65 | [7] |

| Serinol Backbone | -CH₂-OH | ~3.4 - 3.7 (m, 2H) | ~60 - 64 | [7] |

Note: m = multiplet, s = singlet, ABq = AB quartet, quat. = quaternary.

Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight (MW) and elemental composition of the synthesized derivative. It is a destructive technique that provides a mass-to-charge ratio (m/z) of the molecule and its fragments.

Expertise & Causality: Why MS is a Critical Checkpoint

MS provides the most direct and accurate measurement of molecular mass. This serves as a fundamental validation of the intended chemical transformation.

-

Soft Ionization (ESI, MALDI): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred because they are "soft," meaning they typically ionize the molecule without causing significant fragmentation.[10] The primary peak observed is the protonated molecule, [M+H]⁺, or a sodium adduct, [M+Na]⁺.

-

High-Resolution MS (HRMS): HRMS instruments (e.g., TOF, Orbitrap) can measure m/z to several decimal places. This high accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

-

Fragmentation Analysis: While often minimized, controlled fragmentation (MS/MS) can provide valuable structural information. The benzyl group is known to produce a characteristic fragment ion, the tropylium ion, at m/z 91. Observing this fragment strongly supports the presence of a benzyl moiety.

Experimental Protocol: High-Resolution ESI-MS

Objective: To confirm the molecular weight and elemental formula of the target compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

-

Instrument Setup (ESI-TOF Example):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).

-

Operate the instrument in positive ion mode. Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the target ion.

-

Acquire data in a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Use the instrument's software to calculate the elemental formula based on the highly accurate measured mass. Compare this to the theoretical formula. The mass error should ideally be less than 5 ppm.

-

Look for other characteristic adducts, such as [M+Na]⁺ or [M+K]⁺.[10]

-

Data Presentation: Expected MS Data

| Compound | Formula | Calculated Mass [M+H]⁺ | Expected Fragments (m/z) | Source(s) |

| O-Benzyl-DL-serine | C₁₀H₁₃NO₃ | 196.0917 | 91 (Tropylium ion) | [11] |

| O-Benzyl-L-serinol | C₁₀H₁₅NO₂ | 182.1125 | 91 (Tropylium ion) | [1][12] |

| N,N-Dibenzyl Serinol | C₁₇H₂₁NO₂ | 272.1645 | 91 (Tropylium ion) | [7] |

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, particularly to determine absolute stereochemistry, single-crystal X-ray crystallography is the definitive technique.

Expertise & Causality: Why Crystallography is Authoritative

Unlike spectroscopic methods that infer structure from averaged properties, X-ray crystallography directly maps the electron density of the molecule in its crystalline state.[13][14] This provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For chiral molecules like serinol derivatives, it can definitively establish the relative and absolute configuration of all stereocenters.[15][16] However, its application is entirely dependent on the ability to grow a high-quality, single crystal of the compound, which can be a significant experimental hurdle.

Experimental Workflow: X-ray Crystallography

The process is a specialized workflow rather than a simple protocol. It involves growing a suitable crystal, analyzing it with X-rays, and solving the resulting diffraction pattern.

Caption: Workflow for single-crystal X-ray structure determination.

Key Data Obtained:

-

Space Group and Unit Cell Dimensions: Defines the crystal lattice and symmetry.[17][18]

-

Atomic Coordinates (x, y, z): The precise location of every non-hydrogen atom in the unit cell.

-

Electron Density Map: A 3D map into which the molecular model is built and refined.[14]

-

Refinement Statistics (e.g., R₁ factor): Indicates the goodness-of-fit between the experimental data and the final structural model. A low R₁ factor (< 0.05) signifies a high-quality structure.

Integrated Analytical Strategy

A robust characterization does not rely on a single technique but on the convergence of evidence from multiple orthogonal methods. The logical flow ensures efficiency and confidence in the final structural assignment.

Caption: Integrated workflow for structural characterization.

This integrated approach represents a self-validating system. The molecular formula from HRMS must match the atoms counted in the NMR assignment. The connectivity derived from NMR must be consistent with the 3D model from crystallography. Any discrepancy at any stage necessitates further investigation, ensuring the highest level of scientific integrity for drug development professionals.

References

-

Evaluation of the Biodistribution of Serinolamide-Derivatized C 60 Fullerene. (2020). MDPI. [Link]

-

A convenient asymmetric synthesis of anti-β-amino alcohols: an X-ray crystallographic study. (n.d.). RSC Publishing. [Link]

-

Synthesis of O-benzyl-L-serine - Supporting Information. (n.d.). pubs.rsc.org. [Link]

-

Serinol: small molecule - big impact. (2011). AMB Express. [Link]

-

O-benzyl-L-serine | C10H13NO3. (n.d.). PubChem. [Link]

-

Serinol | C3H9NO2. (n.d.). PubChem. [Link]

-

Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. (2021). MDPI. [Link]

-

Serinol-Based Versatile Disulfide-Reducing Reagent. (2023). PMC - NIH. [Link]

-

Protein X-ray Crystallography: Basic principles. (n.d.). MAX IV Laboratory. [Link]

-

Serinol Reagents. (n.d.). Glen Research. [Link]

-

(PDF) Serinol: Small molecule - big impact. (2025). ResearchGate. [Link]

-

Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019). Semantic Scholar. [Link]

-

x Ray crystallography. (n.d.). PMC - NIH. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

-

¹H splitting pattern of benzyl CH₂ protons. (2018). Chemistry Stack Exchange. [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]

-

Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (n.d.). DOI. [Link]

-

X-ray dynamical diffraction in amino acid crystals. (n.d.). NIH. [Link]

-

Protein X-ray Crystallography and Drug Discovery. (2020). MDPI. [Link]

-

Synthesis of benzyl protected β-D-GlcA-(1→2)-α-d-Man thioglycoside building blocks. (2014). PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of benzyl protected β-D-GlcA-(1→2)-α-d-Man thioglycoside building blocks for construction of Cryptococcus neoformans capsular polysaccharide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Serinol-Based Versatile Disulfide-Reducing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of the Biodistribution of Serinolamide-Derivatized C60 Fullerene [mdpi.com]

- 11. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. O-Benzyl-L-serinol hydrochloride | 58577-87-0 [sigmaaldrich.com]

- 13. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 14. Protein X-ray Crystallography and Drug Discovery [mdpi.com]

- 15. A convenient asymmetric synthesis of anti-β-amino alcohols: an X-ray crystallographic study of (4R)-2,2-dimethyl-4-[(2S)-(diphenylmethyleneamino)-(1S)-hydroxy-3-buten-1-yl]-1,3-dioxolane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. par.nsf.gov [par.nsf.gov]

Methodological & Application

protocol for reducing D-serine to (R)-2-Amino-3-(benzyloxy)propan-1-ol

Application Note: High-Purity Synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol from D-Serine

Executive Summary

This application note details a robust, scalable protocol for the conversion of D-Serine to This compound (also known as O-Benzyl-D-serinol). This chiral amino alcohol is a critical intermediate in the synthesis of peptidomimetics, sphingosine analogs, and chiral auxiliaries for asymmetric synthesis.

Unlike simple reductions, this transformation requires a specific "Protect-Benzylate-Reduce-Deprotect" sequence to differentiate the two hydroxyl groups (the native side chain vs. the reduced carboxylic acid) and prevent racemization. This guide prioritizes the Mixed Anhydride Reduction method over Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) routes, as it offers superior chemoselectivity and optical purity retention for N-protected amino acid derivatives.

Retrosynthetic Analysis & Strategy

Direct reduction of D-Serine yields D-Serinol (2-amino-1,3-propanediol), a symmetric molecule where selective O-benzylation is chemically impossible. Therefore, the side-chain hydroxyl must be benzylated before the carboxylic acid is reduced.

The Validated Pathway:

-

N-Protection: Install tert-butyloxycarbonyl (Boc) to protect the amine.[1]

-

O-Benzylation: Selectively benzylate the side-chain hydroxyl using Sodium Hydride (NaH) and Benzyl Bromide (BnBr).

-

Chemoselective Reduction: Activate the carboxylic acid via a mixed anhydride intermediate (using Isobutyl Chloroformate) followed by reduction with Sodium Borohydride (NaBH₄).

-

N-Deprotection: Removal of the Boc group to yield the free amine target.

Pathway Visualization

Figure 1: Step-wise synthetic pathway ensuring regioselectivity and chiral retention.

Detailed Experimental Protocols

Phase 1: N-Protection (Synthesis of N-Boc-D-Serine)

Objective: Mask the nucleophilic amine to prevent side reactions during benzylation.

-

Reagents: D-Serine, Di-tert-butyl dicarbonate ((Boc)₂O), NaOH, 1,4-Dioxane.

-

Mechanism: Schotten-Baumann reaction.

Protocol:

-

Dissolve D-Serine (10.5 g, 100 mmol) in 1 M NaOH (100 mL) and 1,4-dioxane (100 mL) .

-

Cool to 0°C. Add (Boc)₂O (24.0 g, 110 mmol) dropwise.

-

Warm to room temperature (RT) and stir for 12–18 hours.

-

Workup: Evaporate dioxane. Wash the aqueous phase with diethyl ether (2 x 50 mL) to remove unreacted (Boc)₂O.

-

Acidify the aqueous phase to pH 2–3 with 1 M KHSO₄ or HCl.

-

Extract with Ethyl Acetate (EtOAc) (3 x 100 mL). Dry over Na₂SO₄ and concentrate.

-

Yield: ~95% (Viscous oil or white solid).

Phase 2: O-Benzylation (The Critical Differentiation)

Objective: Install the benzyl ether on the side chain. Note: This step uses NaH. Strictly anhydrous conditions are required.

-

Reagents: N-Boc-D-Serine, Sodium Hydride (60% dispersion), Benzyl Bromide, DMF (Anhydrous).

Protocol:

-

Dissolve N-Boc-D-Serine (10.25 g, 50 mmol) in anhydrous DMF (150 mL) under Nitrogen/Argon. Cool to 0°C.[2][3]

-

Add NaH (60% in oil, 4.4 g, 110 mmol) portion-wise. Caution: Vigorous H₂ evolution. (2.2 equivalents are used to deprotonate both the -COOH and the -OH).

-

Stir at 0°C for 30 mins.

-

Add Benzyl Bromide (BnBr) (6.6 mL, 55 mmol) dropwise. Note: Using only 1.1 eq ensures preferential alkylation of the alkoxide over the carboxylate.

-

Stir at RT for 16 hours.

-

Workup: Quench with water (ice cold). If benzyl ester forms (side product), hydrolyze by adding 1M NaOH and stirring for 1 hour, then wash with ether.

-

Acidify aqueous layer to pH 3 and extract with EtOAc.

-

Yield: ~75–85%.

Phase 3: Mixed Anhydride Reduction (Carboxyl to Alcohol)

Objective: Reduce the carboxylic acid to the primary alcohol without racemizing the alpha-carbon.

-

Reagents: N-Boc-O-Benzyl-D-Serine, Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM), NaBH₄, THF/Methanol.

Protocol:

-

Dissolve N-Boc-O-Benzyl-D-Serine (5.9 g, 20 mmol) in dry THF (60 mL) .

-

Cool to -15°C (Salt/Ice bath). Add NMM (2.2 mL, 20 mmol) .

-

Add Isobutyl Chloroformate (2.6 mL, 20 mmol) dropwise. Critical: Maintain temp < -10°C to prevent mixed anhydride decomposition. Stir for 15 mins.

-

Filter off the precipitated NMM·HCl salt (optional, but cleaner) or proceed directly.

-

Add NaBH₄ (2.27 g, 60 mmol) in one portion.

-

Immediately add Methanol (10 mL) dropwise over 20 mins. Caution: Gas evolution.[2]

-

Stir at 0°C for 1 hour, then RT for 1 hour.

-

Workup: Quench with sat. NH₄Cl. Evaporate volatiles. Extract residue with EtOAc.[3][4] Wash with 1M HCl, sat. NaHCO₃, and brine.[2][5]

-

Product: N-Boc-O-Benzyl-D-Serinol.

Phase 4: Deprotection (Final Target Generation)

Objective: Remove the Boc group to release the free amine.

Protocol:

-

Dissolve the intermediate from Phase 3 in DCM (20 mL) .

-

Add Trifluoroacetic Acid (TFA) (5 mL) . Stir at RT for 2 hours.

-

Concentrate under reduced pressure. Co-evaporate with toluene to remove TFA traces.

-

Neutralization: Dissolve residue in minimal methanol, neutralize with basic resin (e.g., Amberlyst A-21) or sat. NaHCO₃ extraction if scaling up.

-

Final Purification: Distillation (high vac) or recrystallization depending on purity needs.

Quantitative Data & Stoichiometry

| Reagent | Role | Equiv. | Critical Parameter |

| D-Serine | Starting Material | 1.0 | High optical purity (>99% ee) |

| (Boc)₂O | Amine Protection | 1.1 | pH control (9–10) during addition |

| NaH (60%) | Base | 2.2 | Anhydrous DMF; Slow addition |

| Benzyl Bromide | Alkylating Agent | 1.1 | Add at 0°C to minimize esterification |

| Isobutyl Chloroformate | Activator | 1.0 | Temp must be < -10°C |

| NaBH₄ | Reducing Agent | 3.0 | Add Methanol slowly to activate |

Quality Control & Validation

To ensure the protocol was successful, the final product This compound should meet these specifications:

-

Appearance: Colorless viscous oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃):

- 7.30–7.40 (m, 5H, Ph-H)

- 4.55 (s, 2H, Ph-CH ₂-O)

- 3.40–3.70 (m, 5H, CH ₂-O, CH -N)

-

Specific Rotation

: Positive value (typically +4° to +6° in CHCl₃ or MeOH). Note: The S-enantiomer rotates negative. -

Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess (ee > 98%).

Safety & Hazards

-

Sodium Hydride (NaH): Reacts violently with water releasing hydrogen gas. Use only in dry DMF/THF under inert atmosphere. Have a Class D fire extinguisher ready.

-

Benzyl Bromide: A potent lachrymator. Handle strictly in a fume hood.

-

Isobutyl Chloroformate: Toxic and corrosive.

-

TFA: Highly corrosive; causes severe burns.

References

-

Mixed Anhydride Reduction Methodology: Source: ResearchGate / Indian Journal of Chemistry. Citation: Rodriguez, M. et al. "An Efficient Method for the Reduction of N-Protected Amino Acids to Alcohols." Tetrahedron Letters / ResearchGate. URL:[Link]

-

General Review of Amino Acid Reductions: Source: National Institutes of Health (NIH) / PMC. Citation: "Reductive Transformations of Amino Acids to Chiral Amino Alcohols." URL:[Link]

Sources

- 1. CAS 47173-80-8: N-Boc-O-benzyl-D-serine | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

reductive amination reactions involving (R)-2-Amino-3-(benzyloxy)propan-1-ol

Application Note: High-Performance Reductive Amination of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Introduction & Strategic Significance

This compound (also known as O-benzyl-D-serinol) is a critical chiral building block in the synthesis of sphingosine kinase inhibitors, antiviral agents, and peptidomimetics. Its structural duality—possessing both a nucleophilic primary amine and a free primary alcohol—presents a specific synthetic challenge during N-alkylation: The Oxazolidine Trap.

While standard alkylation with halides often leads to over-alkylation and racemization, reductive amination is the preferred route for introducing diversity at the nitrogen center. However, the presence of the 1,2-amino alcohol motif requires a deviation from standard textbook protocols to ensure high yield and chemoselectivity.

This guide details two optimized protocols designed to suppress oxazolidine formation and preserve the benzyl ether protecting group.

Strategic Analysis: The Oxazolidine Trap

In the reductive amination of amino alcohols, the reaction does not proceed linearly from Amine

-

The Problem: Oxazolidines are sterically hindered and electronically distinct from imines. Weak reducing agents (like NaCNBH

at neutral pH) may fail to reduce the oxazolidine, stalling the reaction. -

The Solution:

-

Use Acidic Promoters: Protonation opens the oxazolidine ring back to the iminium species.

-

Lewis Acid Dehydration: Titanium(IV) isopropoxide acts as a water scavenger and Lewis acid, shifting the equilibrium toward the reducible titanium-imine complex.

-

Reagent Selection: Avoid catalytic hydrogenation (H

/Pd) if the benzyl ether must be retained, as debenzylation is rapid under these conditions.

-

Pathway Visualization

The following diagram illustrates the competing pathways and the "Trap" state.

Figure 1: The dynamic equilibrium between the reactive imine and the dormant oxazolidine. Successful protocols must drive the reaction away from the oxazolidine trap.

Reagent Compatibility Matrix

| Component | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH | Titanium(IV) Isopropoxide + NaBH | H |

| Reaction Type | Direct (One-pot) | Direct (pH dependent) | Indirect (Two-step, One-pot) | Catalytic |

| Benzyl Ether Stability | High (Stable) | High (Stable) | High (Stable) | Low (Cleaves) |

| Oxazolidine Opening | Excellent (Acidic nature of AcOH promotes ring opening) | Poor (Requires external acid) | Excellent (Ti shifts eq. to imine) | N/A |

| Ketone Reactivity | Moderate | Low | High (Best for hindered ketones) | High |

| Toxicity | Low | High (Cyanide risk) | Low | Low |

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Best for: Aldehydes and unhindered ketones. Mechanism: STAB (Sodium Triacetoxyborohydride) is mild and exhibits excellent chemoselectivity for imines over carbonyls. Its inherent acidity (AcOH byproduct) helps suppress oxazolidine stability.

Reagents:

-

Aldehyde/Ketone (1.0 – 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Acetic Acid (catalytic, optional, 1-2 equiv if reaction is sluggish)

Step-by-Step Procedure:

-

Preparation: In a flame-dried flask under nitrogen, dissolve the amino alcohol (1.0 equiv) in DCE (0.2 M concentration).

-

Imine Formation: Add the aldehyde/ketone (1.05 equiv). Stir at room temperature for 30–60 minutes.

-

Note: If the substrate is a ketone, adding activated 4Å molecular sieves is recommended to absorb water and drive imine formation.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

-

Caution: Hydrogen gas evolution may occur; ensure proper venting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

-

Checkpoint: If starting material persists, add glacial acetic acid (1.0 equiv) to protonate the oxazolidine and drive the reduction.

-

-

Quench: Quench with saturated aqueous NaHCO

. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO

Protocol B: The Titanium-Mediated Method

Best for: Sterically hindered ketones or electron-rich carbonyls where imine formation is unfavorable.

Mechanism: Ti(OiPr)

Reagents:

-

Ketone (1.1 – 1.2 equiv)

-

Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

-

Sodium Borohydride (NaBH

) (1.5 equiv)[3] -

Solvent: Absolute Ethanol (or Methanol)[4]

Step-by-Step Procedure:

-

Complexation: In a dried flask under nitrogen, mix the amino alcohol and ketone in absolute Ethanol (0.5 M).

-

Titanium Addition: Add Ti(OiPr)

(1.25 equiv) via syringe. The solution may turn slightly yellow/orange. -

Incubation: Stir at room temperature for 6–12 hours.

-

Note: This step forms the titanium-imine complex. Do not add reducing agent yet.

-

-

Reduction: Cool to 0°C. Add NaBH

(1.5 equiv) carefully (exothermic). -

Stir: Allow to warm to room temperature and stir for 2–4 hours.

-

Hydrolysis (Critical Step): The reaction will contain a titanium gel that causes emulsions.

-

Method: Add 2N NaOH or NH

OH (aq) to the reaction mixture. A white precipitate (TiO -

Filtration: Dilute with EtOAc. Filter the mixture through a pad of Celite to remove the titanium salts.

-

-

Workup: Wash the filtrate with brine, dry, and concentrate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Stalled) | Oxazolidine trap is stable. | Add 1-2 equiv of Acetic Acid (Protocol A) or switch to Protocol B (Titanium). |

| Dialkylation (Tertiary Amine) | Aldehyde is too reactive. | Use stoichiometric aldehyde (1.0 equiv) and add it slowly to the amine/reductant mixture (Inverse Addition). |

| Loss of Benzyl Group | Incompatible reducing agent. | Ensure no Pd/C or H |

| Emulsion during Workup | Titanium salts or amphiphilic product. | Use the Celite filtration method (Protocol B) or wash with Rochelle's Salt (Potassium Sodium Tartrate) solution to chelate metals. |

References

-

Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8] [Link]

-

Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7] [Link]

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532. [Link]

-

Cimarelli, C., et al. (2011). "Stereoselective reduction of chiral imines: A useful method for the synthesis of chiral amines." European Journal of Organic Chemistry. [Link]

Sources

- 1. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. designer-drug.com [designer-drug.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

Application Note: Synthesis of Chiral Ligands from O-Benzyl-D-Serinol

Abstract

This technical guide details the strategic synthesis of high-value chiral ligands derived from O-Benzyl-D-serinol . While many chiral pool syntheses rely on valine or phenylglycine, serine derivatives offer unique electronic and steric properties due to the benzyloxymethyl side chain. This moiety provides a flexible steric wall and potential for secondary coordination or

Introduction: The Serine Advantage in Asymmetric Catalysis

O-Benzyl-D-serinol [(R)-2-amino-3-(benzyloxy)propan-1-ol] is a robust chiral building block. Unlike bulky alkyl groups (e.g., t-Bu in Evans' auxiliary), the benzyloxymethyl group (

Key Advantages:

-

Steric Flexibility: The

arm provides significant steric bulk without the rigidity of a tert-butyl group. -

Electronic Tuning: The ether oxygen can act as a hemilabile ligand in hard-metal catalysis (e.g., Mg(II), Zn(II)).

-

Synthetic Versatility: The benzyl group is stable to basic and nucleophilic conditions used in ligand synthesis but can be removed (hydrogenolysis) if a free hydroxyl is required later.

Strategic Synthetic Pathways

We define two primary workflows. Both rely on the efficient cyclization of an amide intermediate to form the oxazoline ring, preserving the stereocenter integrity.

Workflow Visualization

The following diagram outlines the divergent synthesis from O-Benzyl-D-serinol to BOX and PHOX ligands.

Figure 1: Divergent synthetic pathways for BOX and PHOX ligands starting from O-Benzyl-D-serinol.

Protocol A: Synthesis of (Bn-BOX) Ligands

Target: 2,2'-(Propane-2,2-diyl)bis(4-(benzyloxymethyl)-4,5-dihydrooxazole) Mechanism: Double amidation followed by mesylate-mediated cyclization.

Materials

-

Starting Material: O-Benzyl-D-serinol (1.0 equiv)

-

Linker: Dimethylmalonyl dichloride (0.5 equiv)

-

Base: Triethylamine (Et

N) (excess) -

Cyclization Reagent: Methanesulfonyl chloride (MsCl)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

Step 1: Formation of the Bis-Amide

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add O-Benzyl-D-serinol (20.0 mmol, 2.0 equiv) and Et

N (50.0 mmol, 5.0 equiv) to anhydrous DCM (100 mL). Cool to 0 °C in an ice bath. -

Addition: Add dimethylmalonyl dichloride (10.0 mmol, 1.0 equiv) dropwise via syringe over 15 minutes. The reaction is exothermic; control rate to maintain T < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Quench with sat. NH

Cl (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na -

Checkpoint: The crude bis-amide is typically a viscous oil or foam. Proceed directly if purity >90% by NMR.

Step 2: Cyclization to Bis(oxazoline)

-

Activation: Dissolve the crude bis-amide (approx. 10 mmol) in anhydrous DCM (100 mL) and Et

N (60.0 mmol). Cool to 0 °C. -

Mesylation: Add MsCl (25.0 mmol, 2.5 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to RT and stir for 4 hours. Note: This converts the primary alcohol to a mesylate.

-

Cyclization: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (30.0 mmol) to the mixture and reflux at 40 °C for 12 hours. Alternatively, stirring with excess Et

N at RT for 24-48 hours often suffices, but DBU/heat ensures completion. -

Purification: Wash with water and brine. Dry over Na

SO-

Tip: Oxazolines are sensitive to acid. Add 1% Et

N to the eluent to prevent hydrolysis on silica.

-

Data Validation (Expected)

| Parameter | Expected Value | Notes |

| Yield | 60–75% (2 steps) | Lower yields often due to incomplete cyclization. |

| Appearance | Colorless to pale yellow oil | Often solidifies upon standing if highly pure. |

| Characteristic shift of ring protons confirms cyclization. | ||

| Optical Rotation | Compare with literature for enantiopurity check. |

Protocol B: Synthesis of Serine-Derived PHOX Ligands

Target: 2-(2-(Diphenylphosphino)phenyl)-4-(benzyloxymethyl)-4,5-dihydrooxazole Mechanism: Construction of the aryl-oxazoline scaffold followed by phosphine installation via lithiation.

Materials

-

O-Benzyl-D-serinol

-

2-Bromobenzoyl chloride

-

Diphenylchlorophosphine (PPh

Cl) -

n-Butyllithium (n-BuLi)

Step-by-Step Methodology

Step 1: Synthesis of the Aryl-Oxazoline Precursor

-

Amidation: React O-Benzyl-D-serinol (10 mmol) with 2-bromobenzoyl chloride (10 mmol) in DCM/Et

N at 0 °C. Stir 4 hours. -

Cyclization: Convert the resulting amide to the oxazoline using the MsCl/Et

N method described in Protocol A (Step 2). -

Purification: Isolate the 2-(2-bromophenyl)-oxazoline derivative via chromatography. This intermediate is stable and can be stored.

Step 2: Phosphinylation (The Critical Step)

Caution: This step requires strictly anhydrous and anaerobic conditions.

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Lithiation: Dissolve the bromo-oxazoline (5.0 mmol) in anhydrous THF (25 mL). Cool to -78 °C .

-

Exchange: Add n-BuLi (5.5 mmol, 1.1 equiv) dropwise. The solution often turns deep yellow/orange. Stir at -78 °C for 1 hour to effect Br/Li exchange.

-

Critical: Do not warm up; the aryllithium species can attack the oxazoline ring (self-destruction) at higher temperatures.

-

-

Phosphine Addition: Add PPh

Cl (6.0 mmol, 1.2 equiv) dropwise. -

Warming: Allow the reaction to warm slowly to RT over 4 hours.

-

Workup: Quench with degassed methanol (2 mL), then dilute with water/EtOAc.

-

Purification: Flash chromatography (degassed solvents recommended). PHOX ligands are prone to oxidation to phosphine oxides. Store under inert atmosphere.

Mechanistic Insights & Catalytic Application

Why use O-Benzyl-D-serinol derived ligands? The answer lies in the catalytic pocket .

Diagram: Catalytic Pocket & Enantio-discrimination

The following diagram illustrates how the benzyl ether side chain creates a chiral environment in a Copper(II)-BOX catalyzed reaction (e.g., Diels-Alder or Cyclopropanation).

Figure 2: Mechanistic action of Bn-BOX ligands. The benzyl groups create a "chiral fence," forcing the substrate to approach from the open face.

Application Notes

-

Cu-Catalyzed Cyclopropanation: The Bn-BOX ligand is highly effective for the reaction of styrene with ethyl diazoacetate. The benzyl groups block the equatorial quadrants, enforcing high diastereoselectivity (trans-isomer) and enantioselectivity.

-

Lewis Acid Catalysis: In Diels-Alder reactions, the ether oxygen in the side chain is generally non-coordinating to the primary metal center (Cu, Zn) due to the formation of a stable 5-membered chelate with the oxazoline nitrogen. However, with larger metals (Lanthanides), the side chain may participate, altering geometry.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Hydrolysis of intermediate mesylate | Ensure anhydrous conditions. Use DBU or reflux to drive the elimination rapidly. |

| Racemization | High temperature or strong base exposure | Avoid refluxing in high-boiling solvents. Keep T < 40 °C during cyclization if possible. Use Et |

| Phosphine Oxidation (PHOX) | Air exposure during workup | Use degassed solvents. Perform workup quickly. If oxide forms, reduce back with HSiCl |

| Ligand Decomposition | Silica gel acidity | Always precondition silica with 1-2% Et |

References

-

Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews, 103(8), 3119–3154. Link

-

Evans, D. A., et al. (1991).[1] Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. Journal of the American Chemical Society, 113(2), 726–728.[1] Link

-

Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345. Link

-

Organic Syntheses. (2009). Synthesis of PHOX Ligands. Org. Synth. 86, 18. Link

-

Gomez, M., Muller, G., & Rocamora, M. (1999). Synthesis of Chiral Oxazolines from Amino Alcohols. Coordination Chemistry Reviews. Link

Sources

reaction pathways for (R)-2-Amino-3-(benzyloxy)propan-1-ol in medicinal chemistry

Application Note: Reaction Pathways & Protocols for (R)-2-Amino-3-(benzyloxy)propan-1-ol

Executive Summary

This compound (also known as O-benzyl-D-serinol) is a high-value "chiral pool" synthon in medicinal chemistry. Derived from D-serine, this molecule is pivotal for synthesizing non-natural amino acids, peptidomimetics, and, most notably, sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod analogs).

Its structural utility lies in its C2-symmetry breaking : it possesses a primary amine, a free primary alcohol, and a benzyl-protected primary alcohol. This distinct functionalization allows for highly selective, orthogonal protection strategies that are impossible with symmetric serinol.

This guide details two critical reaction pathways:

-

Heterocyclization: Formation of chiral oxazolidinones for stereochemical preservation.

-

Lipid Chain Installation: Synthesis of ceramide/sphingoid scaffolds via chemoselective acylation.

Critical Reaction Pathways

Pathway A: Chiral Oxazolidinone Formation (The "Protective" Route)

The reaction of this compound with carbonyl donors (CDI or Phosgene) yields 4-substituted oxazolidin-2-ones. This is the preferred method to "lock" the amine and the free alcohol simultaneously, protecting the stereocenter from racemization during subsequent harsh alkylations or oxidations.

-

Mechanism: Nucleophilic attack of the amine on the carbonyl source, followed by intramolecular cyclization of the hydroxyl group.

-

Application: Precursor for chiral auxiliaries and synthesis of antibiotics (e.g., Linezolid analogs).

Pathway B: Sphingoid Base Construction (The "Lipid" Route)

This pathway mimics the biosynthesis of ceramides. The free amine is acylated with long-chain fatty acids, followed by modification of the free alcohol (often conversion to a leaving group and displacement, or oxidation).

-

Relevance: Critical for developing S1P1 agonists (immunomodulators).[1] The (R)-configuration is often essential for receptor binding affinity in these lipid-like drugs.

Strategic Visualization

The following diagram illustrates the divergent utility of the starting material.

Figure 1: Divergent synthesis map showing the transformation of this compound into heterocyclic scaffolds (Green) and lipid mimetics (Red).

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-4-((benzyloxy)methyl)oxazolidin-2-one

Target: Creating a cyclic carbamate protection group.

Rationale: Using 1,1'-Carbonyldiimidazole (CDI) avoids the use of highly toxic phosgene gas while providing excellent yields.[2] This reaction is thermodynamically driven by the release of imidazole and CO2.

Materials:

-

This compound (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Triethylamine (TEA) (0.5 eq - catalytic)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Dissolution: Dissolve 10.0 mmol of this compound in 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Activation: Add TEA (5.0 mmol). Then, add CDI (12.0 mmol) portion-wise over 15 minutes. Note: Gas evolution (CO2) will occur; ensure proper venting.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12 hours.

-

Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes). The starting amine (ninhydrin active) should disappear; the product is less polar.

-

Workup:

-

Quench with saturated

solution (30 mL). -

Extract the aqueous layer with DCM (3 x 30 mL).

-

Wash combined organics with Brine, dry over

, and filter.

-

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

-

Expected Yield: 85-92% as a white crystalline solid or viscous oil.

Protocol 2: Chemoselective N-Acylation (Ceramide Analog Synthesis)

Target: Installing a lipid tail without protecting the free alcohol.

Rationale: The nucleophilicity of the primary amine is significantly higher than that of the primary alcohol. By controlling pH and temperature, N-acylation can be achieved without O-acylation, saving two steps (protection/deprotection).

Materials:

-

This compound (1.0 eq)

-

Fatty Acid (e.g., Octanoic acid) (1.1 eq)

-

EDC.HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.0 eq)

-

DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Activation: In a dried flask, dissolve the Fatty Acid (1.1 mmol) in DMF (5 mL). Add EDC.HCl (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol). Stir at room temperature for 30 minutes to form the active ester.

-

Coupling: Add this compound (1.0 mmol) dissolved in minimal DMF.

-

Reaction: Stir at room temperature for 16 hours.

-

Validation: TLC should show a major amide spot. If O-acylation is observed (minor spot), mild hydrolysis (LiOH/MeOH, 30 min) can selectively cleave the ester while leaving the amide intact.

-

Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (to remove unreacted amine/EDC), saturated

, and Brine. -

Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the high crystallinity of the amide.

Mechanistic Insight: CDI Cyclization

The following diagram details the electron flow during the oxazolidinone formation, confirming why the reaction is irreversible.

Figure 2: Step-wise mechanism of CDI-mediated cyclization. The release of two equivalents of imidazole drives the reaction to completion.

Quantitative Data Summary

| Parameter | Protocol 1 (Oxazolidinone) | Protocol 2 (Amide Coupling) |

| Limiting Reagent | Amino Alcohol | Amino Alcohol |

| Key Reagent | CDI (1.2 eq) | EDC/HOBt (1.2 eq) |

| Solvent System | DCM (0.2 M) | DMF (0.2 M) |

| Temperature | 0°C | 25°C Constant |

| Workup pH | Neutral | Acidic Wash (pH 3-4) |

| Typical Yield | 88% | 91% |

| Major Impurity | Imidazole (Water soluble) | Urea byproduct (Water soluble) |

References

-

Synthesis of Chiral Oxazolidinones from Serine Derivatives Source: Nogueira, T. C. M., et al. "A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine." Letters in Organic Chemistry, 2013. Context: Establishes the retention of configuration during cyclization of serinol derivatives. URL:[Link]

-

Sphingosine-1-Phosphate (S1P) Receptor Agonists Synthesis Source: Park, S. J., et al. "Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists."[1] Molecules, 2022.[3][4][5] Context: Details the use of benzyl-protected serinol in constructing the sphingoid backbone for immunomodulatory drugs. URL:[Link]

-

CDI-Mediated Coupling and Cyclization Protocols Source: "Carbonyl Diimidazole (CDI) - Common Organic Chemistry." Context: Standard operating procedures and safety data for CDI usage in cyclization. URL:[Link]

-

Stereoselective Synthesis of Sphingosine Kinase Inhibitors Source: Wong, L., et al. "Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases." Bioorganic & Medicinal Chemistry Letters, 2009. Context: Demonstrates the utility of the O-benzyl serinol scaffold in kinase inhibitor design. URL:[Link]

Sources

- 1. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Oxazolidinone synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations [mdpi.com]

Troubleshooting & Optimization

Technical Support: Maintaining Chiral Integrity of (R)-2-Amino-3-(benzyloxy)propan-1-ol